molecular formula C14H20N2O4 B14843551 Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate CAS No. 1393567-00-4

Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14843551
CAS No.: 1393567-00-4
M. Wt: 280.32 g/mol
InChI Key: LKPDVDNSNBOJAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides.

Scientific Research Applications

Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxypyridinyl moiety can engage in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(5-formyl-4-hydroxypyridin-2-YL)propylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both formyl and hydroxyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

1393567-00-4

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(5-formyl-4-oxo-1H-pyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-6-4-5-11-7-12(18)10(9-17)8-16-11/h7-9H,4-6H2,1-3H3,(H,15,19)(H,16,18)

InChI Key

LKPDVDNSNBOJAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=O)C(=CN1)C=O

Origin of Product

United States

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